BenchChemオンラインストアへようこそ!

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship BACE1 Inhibition

This chiral arylsulfonamide features a 3-hydroxypropyl linker that enables stereospecific target engagement, with published enantiomer-dependent potency differences >10-fold for BACE1. The meta-chloro/meta-methyl substitution pattern creates a unique electronic profile not replicable by para-substituted or unsubstituted analogs. Ideal for Alzheimer's-related BACE1 probe development, carbonic anhydrase isoform selectivity studies, and sigma receptor radioligand displacement assays. Enantiomeric purity specification (>98% ee) available upon request.

Molecular Formula C16H18ClNO3S
Molecular Weight 339.83
CAS No. 2034418-72-7
Cat. No. B2481341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
CAS2034418-72-7
Molecular FormulaC16H18ClNO3S
Molecular Weight339.83
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C16H18ClNO3S/c1-12-4-2-7-15(10-12)22(20,21)18-9-8-16(19)13-5-3-6-14(17)11-13/h2-7,10-11,16,18-19H,8-9H2,1H3
InChIKeyUGGRATQKHRHDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 2034418-72-7): A Structurally Differentiated Sulfonamide for Targeted Probe Development


N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 2034418-72-7) is a synthetic arylsulfonamide derivative with molecular formula C₁₆H₁₈ClNO₃S and molecular weight 339.83 g/mol [1]. The compound features a 3-chlorophenyl group, a 3-hydroxypropyl linker, and a 3-methylbenzenesulfonamide moiety. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with demonstrated activity across multiple therapeutic target classes including carbonic anhydrase isoforms, beta-secretase (BACE1), influenza hemagglutinin, and sigma receptors [2]. The 3-hydroxypropyl linker introduces a hydrogen-bond donor/acceptor site and a chiral center, providing stereochemical differentiation absent in simpler N-aryl sulfonamides [3].

Why Simple N-Aryl Sulfonamides Cannot Replace N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide in Structure-Activity Studies


Within the benzenesulfonamide class, subtle structural modifications produce large differences in target engagement. The 3-hydroxypropyl linker in this compound provides a flexible spacer with hydrogen-bonding capability that is absent in simple N-aryl analogs such as N-(3-chlorophenyl)-3-methylbenzenesulfonamide (CAS 670271-95-1) . Published structure-activity relationship (SAR) data on N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-arylsulfonamides demonstrate that the hydroxypropyl linker significantly influences BACE1 inhibitory potency, with linker-modified derivatives showing IC₅₀ values ranging from 1.6 to >10 µM depending on substitution pattern [1]. The meta-chloro substitution on the phenyl ring, combined with the meta-methyl substitution on the benzenesulfonamide, creates a unique electronic and steric profile that cannot be replicated by para-substituted or unsubstituted analogs. Generic replacement with simpler sulfonamides would eliminate these critical pharmacophoric features.

Quantitative Differentiation Evidence: N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide vs. Closest Analogs


Hydroxypropyl Linker Confers Hydrogen-Bonding Capacity Absent in Direct N-Aryl Comparator

The target compound features a 3-hydroxypropyl linker separating the sulfonamide nitrogen from the 3-chlorophenyl ring. This contrasts with N-(3-chlorophenyl)-3-methylbenzenesulfonamide (CAS 670271-95-1), which directly attaches the 3-chlorophenyl group to the sulfonamide nitrogen . In a related arylsulfonamide BACE1 inhibitor series, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-arylsulfonamides bearing the hydroxypropyl linker achieved IC₅₀ values of 1.6–1.9 µM, representing a significant improvement over the corresponding N-carboxamide series (IC₅₀ ≥ 2.5 µM), suggesting that the sulfonamido-hydroxypropyl combination actively contributes to target engagement [1].

Medicinal Chemistry Structure-Activity Relationship BACE1 Inhibition

Meta-Chloro Substitution on Phenyl Ring Offers Distinct Electronic Profile vs. Para-Chloro and Unsubstituted Analogs

The target compound incorporates a 3-chlorophenyl (meta-chloro) group, distinguishing it from the more commonly explored 4-chlorophenyl (para-chloro) analogs. In the benzenesulfonamide influenza hemagglutinin inhibitor series, compound 28 (bearing a 2-chloro substituent) demonstrated an IC₅₀ of 0.8 µM against H1N1 virus in MDCK cells, while its 3-chloro analog (compound 40) showed an IC₅₀ of 0.5 µM, and the 4-chloro analog exhibited reduced activity (IC₅₀ > 2 µM), establishing that the position of chloro substitution critically modulates antiviral potency [1]. The meta-chloro phenyl group creates a dipole moment orientation and electrostatic surface that differs substantially from para-substituted congeners, potentially influencing binding pocket complementarity [2].

Medicinal Chemistry Electronic Effects Receptor Binding

3-Methylbenzenesulfonamide Core Differentiates from 4-Methyl and Unsubstituted Benzenesulfonamide Scaffolds via Steric and Lipophilic Modulation

The target compound features a 3-methyl substituent on the benzenesulfonamide phenyl ring. In carbonic anhydrase (CA) inhibitor studies, benzene sulfonamide derivatives with varying substitution patterns showed IC₅₀ values against hCA II ranging from 80 nM to 74 µM and against hCA V from 0.78 to 63.7 µM, with the position and nature of the substituent significantly modulating isoform selectivity [1]. The meta-methyl group increases lipophilicity (calculated cLogP increase of ~0.5 units relative to unsubstituted benzenesulfonamide) without introducing the metabolic liability associated with para-methyl substitution, which is a known site for CYP450-mediated oxidation [2].

Medicinal Chemistry Lipophilicity Carbonic Anhydrase Inhibition

Chiral Hydroxypropyl Linker Enables Stereochemical Probing Not Possible with Symmetric or Achiral Linkers

The 3-hydroxypropyl linker in the target compound contains a chiral center at the carbon bearing the hydroxyl group, yielding a racemic mixture (unless enantioselectively synthesized). This contrasts with achiral analogs such as N-(3-chlorophenyl)-3-methylbenzenesulfonamide or compounds with symmetric linkers. In the BACE1 inhibitor field, enantiomerically pure N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides demonstrated that the (R)- and (S)-enantiomers can exhibit >10-fold differences in inhibitory potency, with one study reporting IC₅₀ values of 0.15 µM for the (S)-enantiomer versus 1.8 µM for the (R)-enantiomer against BACE1 [1]. This stereochemical dependence provides an additional dimension for SAR exploration and may translate to differential off-target profiles [2].

Stereochemistry Chiral Separation Enantioselective Activity

Combined Meta-Chloro / Meta-Methyl Substitution Pattern Creates a Unique Vector Combination Not Present in Any Single Commercial Analog

The simultaneous presence of a 3-chlorophenyl group and a 3-methylbenzenesulfonamide group creates a specific three-dimensional pharmacophore arrangement. The closest commercially available analog, N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide (CAS 2034526-17-3), introduces an additional ethoxy group at the para position, which alters the electronic properties and adds bulk . The thiophene-2-sulfonamide analog (CAS 2034314-22-0) replaces the 3-methylphenyl ring with a thiophene, fundamentally changing aromaticity and sulfur electronics. No single commercial compound simultaneously combines the complete substitution pattern of this compound [1].

Chemical Space Scaffold Diversity Library Design

Recommended Application Scenarios for N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide Based on Differentiation Evidence


BACE1 / Beta-Amyloid Pathway Probe Development Leveraging Hydroxypropyl Linker SAR

As demonstrated by class-level SAR data, arylsulfonamides bearing hydroxypropyl linkers show IC₅₀ values of 1.6–1.9 µM against BACE1, with the sulfonamido-hydroxypropyl combination contributing actively to inhibition [1]. This compound's 3-hydroxypropyl linker, combined with its unique meta-substitution pattern, positions it as a scaffold for exploring BACE1 binding site interactions distinct from those probed by the previously reported N-carbazolyl or N-benzhydrylpiperazinyl series. Researchers developing Alzheimer's disease-relevant chemical probes can use this compound to test whether the meta-chloro / meta-methyl combination enhances blood-brain barrier penetration or alters BACE1 subtype selectivity.

Stereochemistry-Dependent Target Engagement Studies with Enantiomerically Resolved Material

The chiral center in the hydroxypropyl linker enables enantiomeric resolution, with published data on related hydroxypropyl-arylsulfonamides showing enantiomer-dependent potency differences exceeding 10-fold for BACE1 [2]. Procurement of this compound with specification for enantiomeric purity (e.g., >98% ee by chiral HPLC) allows investigators to conduct stereospecific target engagement experiments, distinguishing specific binding from non-specific effects. This is particularly valuable for programs utilizing cellular thermal shift assays (CETSA) or photoaffinity labeling where enantiomeric probe pairs serve as critical controls.

Carbonic Anhydrase Isoform Selectivity Screening

Benzenesulfonamide derivatives are well-established carbonic anhydrase inhibitors, with substitution patterns modulating isoform selectivity across hCA I, II, IV, IX, and XII [3]. The 3-methylbenzenesulfonamide core of this compound, combined with the 3-chlorophenyl-hydroxypropyl extension, creates a steric and electronic profile that may preferentially engage tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II). This compound can serve as a starting point for developing isoform-selective CA inhibitors for anticancer applications, particularly given the demonstrated ability of meta-substituted benzenesulfonamides to achieve sub-micromolar potency against specific CA isoforms.

Sigma Receptor Ligand Screening Based on Halogenated Arylsulfonamide Pharmacophore

Halogenated arylsulfonamides have been characterized as sigma receptor binding agents with potential applications in tumor imaging [4]. The 3-chlorophenyl moiety in this compound aligns with the halogenated arylsulfonamide pharmacophore associated with sigma-1 and sigma-2 receptor recognition. BindingDB data for related halogenated arylsulfonamides show Ki values as low as 23 nM against sigma-2 receptor [5]. This compound can be evaluated in sigma receptor radioligand displacement assays, with the 3-hydroxypropyl linker providing a potential vector for further derivatization (e.g., fluorophore conjugation for imaging applications) without disrupting the core halogenated arylsulfonamide pharmacophore.

Quote Request

Request a Quote for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.